Product packaging for Orthoperiodate(1-)(Cat. No.:)

Orthoperiodate(1-)

Cat. No.: B1233821
M. Wt: 226.93 g/mol
InChI Key: TWLXDPFBEPBAQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Orthoperiodate(1-), often represented as IO₆⁵⁻ and known as orthoperiodate, is the conjugate base of orthoperiodic acid (H₅IO₆) and features iodine in its highest +7 oxidation state . Unlike the simpler metaperiodate (IO₄⁻), orthoperiodate adopts a distinctive octahedral geometry with six I–O bonds, making it a versatile oxidant in research . This compound is highly valued in biochemistry for its role in the Malaprade reaction , where it selectively cleaves carbon-carbon bonds in 1,2-difunctionalized organic compounds like vicinal diols . This application is crucial for probing and modifying molecular structures, such as in the analysis of carbohydrate rings in RNA, which possess the necessary cis-diol configuration . Beyond biochemical studies, orthoperiodate serves as a powerful and selective oxidizing agent in synthetic chemistry. Recent innovative research has also highlighted its utility as a key electron acceptor in the development of inherently stable, visible-light-driven water oxidation catalysts , demonstrating remarkable long-term activity for over 7 days . The reactivity of orthoperiodate is governed by the formation of cyclic periodate ester intermediates and is significantly influenced by pH and reaction temperature . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical patient management, or any other medical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4IO6- B1233821 Orthoperiodate(1-)

Properties

Molecular Formula

H4IO6-

Molecular Weight

226.93 g/mol

IUPAC Name

tetrahydroxy-oxido-oxo-λ7-iodane

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-1

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-M

SMILES

OI(=O)(O)(O)(O)[O-]

Canonical SMILES

OI(=O)(O)(O)(O)[O-]

Origin of Product

United States

Evolution of Periodate Chemistry: from Fundamental Discoveries to Contemporary Research Paradigms

The journey of periodate (B1199274) chemistry began in 1833 with the discovery of periodic acid by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.orglibretexts.org Early research focused on the fundamental properties and synthesis of periodates. A significant milestone was the development of the Malaprade reaction in 1934, which utilizes the oxidative cleavage of vicinal diols by periodate, a reaction that has become a cornerstone in carbohydrate chemistry and organic synthesis. wikipedia.org

Over the decades, research has evolved from these foundational discoveries to explore the nuanced reactivity and speciation of periodates. Contemporary research paradigms are increasingly focused on harnessing the unique properties of specific periodate species, such as orthoperiodate(1-), for advanced applications. This includes the development of green and sustainable synthetic methods, such as the electrochemical synthesis of periodate, which offers a more cost-effective and environmentally friendly alternative to traditional chemical oxidation methods. acs.org Current investigations also delve into the coordination chemistry of orthoperiodate(1-) with metal ions and its role in the formation of novel inorganic-organic hybrid materials. wisc.edu

Distinct Speciation of Orthoperiodate 1 in Aqueous Systems: a Focus on Equilibrium and Protonation States

The speciation of periodate (B1199274) in aqueous solutions is a complex interplay of pH, concentration, and temperature. Orthoperiodic acid (H₅IO₆) is a weak polyprotic acid, and its deprotonation occurs in a stepwise manner, giving rise to various orthoperiodate species. libretexts.org

The orthoperiodate(1-) ion, [H₄IO₆]⁻, is the first deprotonation product of orthoperiodic acid. nih.gov The equilibrium between orthoperiodic acid and orthoperiodate(1-) is governed by the first acid dissociation constant (pKa₁). libretexts.orgacs.org

Table 1: Acid Dissociation Constants of Orthoperiodic Acid

Equilibrium pKa Value Reference
H₅IO₆ ⇌ [H₄IO₆]⁻ + H⁺ ~3.29-3.3 libretexts.org
[H₄IO₆]⁻ ⇌ [H₃IO₆]²⁻ + H⁺ ~8.31 libretexts.org

Recent studies suggest that in aqueous solutions, the octahedral form of periodate is predominant, challenging the long-held belief of a rapid interconversion between metaperiodate (IO₄⁻) and orthoperiodate species. acs.orgresearchgate.net While the tetrahedral metaperiodate ion can be formed from the dehydration of orthoperiodic acid, in aqueous media, the equilibrium favors the hydrated, octahedral orthoperiodate forms. wikipedia.orglibretexts.org At higher pH and concentrations, dimerization of orthoperiodate ions to form species like [H₂I₂O₁₀]⁴⁻ can also occur. researchgate.netresearchgate.net

Significance of Orthoperiodate 1 in Modern Inorganic and Organic Synthesis

The unique reactivity of the orthoperiodate(1-) ion and its parent acid makes it a valuable reagent in both inorganic and organic chemistry.

In inorganic synthesis , orthoperiodate(1-) acts as a versatile ligand, capable of stabilizing metal ions in high oxidation states. acs.org It can form stable complexes with various metal ions, leading to the creation of novel coordination compounds and materials with interesting properties. For instance, it has been used in the synthesis of silver(III) complexes. acs.org

In organic synthesis , orthoperiodate(1-), often in the form of periodic acid or its salts, is a powerful and selective oxidizing agent. nih.govechemi.com Its most prominent application is the Malaprade reaction, the oxidative cleavage of 1,2-diols to form aldehydes and ketones. wikipedia.orgwikipedia.org This reaction is particularly useful in carbohydrate chemistry for opening saccharide rings and for labeling purposes. wikipedia.orgwikipedia.orgatamanchemicals.com Periodates are also employed in the oxidation of other functional groups, including sulfides to sulfoxides and catechols to quinones. wikipedia.org The development of electrochemical methods for the regeneration of periodate (B1199274) has further enhanced its utility in sustainable and cost-effective organic synthesis. acs.org

Scope and Methodological Approach in Orthoperiodate 1 Research

Laboratory-Scale Syntheses of Orthoperiodate Salts

The laboratory preparation of orthoperiodate salts can be broadly categorized into oxidative and electrochemical methods. The choice of method often depends on the desired cation and the scale of the synthesis.

Oxidative Preparations from Iodates and Iodides

A common and classical approach to synthesizing orthoperiodates involves the oxidation of iodides or iodates in an alkaline medium. Strong oxidizing agents are employed to elevate the iodine from a lower oxidation state to the +7 state characteristic of periodates.

One established method involves the oxidation of sodium iodide with chlorine gas in a strongly alkaline solution. orcid.org The net reaction proceeds as follows: NaI + 4Cl₂ + 9NaOH → Na₂H₃IO₆ + 8NaCl + 3H₂O

In this process, maintaining a high temperature, near boiling, is crucial to minimize the formation of iodate (B108269) as a side product. orcid.org The desired sodium orthoperiodate, Na₂H₃IO₆, is sparingly soluble in the reaction mixture and precipitates out. orcid.org The crude product can then be purified by washing with cold water. orcid.org

Alternatively, bromine can be used as the oxidizing agent for the synthesis of sodium hydrogen periodate (B1199274) from sodium iodide or iodate in the presence of sodium hydroxide (B78521). researchgate.net Another powerful oxidant employed for this transformation is peroxodisulfate (S₂O₈²⁻). For instance, potassium metaperiodate can be synthesized by oxidizing potassium iodate with potassium persulfate in a hot, alkaline solution. researchgate.net The resulting orthoperiodate is then converted to the metaperiodate form by acidification with nitric acid. researchgate.net

Oxidizing AgentStarting MaterialProductKey Conditions
Chlorine (Cl₂)Sodium Iodide (NaI)Sodium Orthoperiodate (Na₂H₃IO₆)Strongly alkaline (NaOH), near boiling
Bromine (Br₂)Sodium Iodide/IodateSodium Hydrogen PeriodateAlkaline (NaOH)
Persulfate (S₂O₈²⁻)Potassium Iodate (KIO₃)Potassium OrthoperiodateHot, alkaline (KOH)

Electrochemical Synthesis Routes for Orthoperiodates

Electrochemical methods offer a cleaner and more cost-effective alternative to the use of chemical oxidants for the synthesis of periodates. researchgate.net The industrial-scale production of periodate often relies on the electrochemical oxidation of iodates. researchgate.netresearchgate.net

This process is typically carried out in an alkaline solution using a lead dioxide (PbO₂) anode. researchgate.netresearchgate.net The electrochemical reaction at the anode can be represented as: IO₃⁻ + 6OH⁻ - 2e⁻ → IO₆⁵⁻ + 3H₂O (E° = -1.6 V) researchgate.net

While effective, the use of lead dioxide anodes can lead to contamination of the product with toxic lead compounds. researchgate.net To address this, recent advancements have focused on developing more environmentally friendly electrode materials. Boron-doped diamond (BDD) has emerged as a highly efficient and stable anode material for periodate electrosynthesis due to its high overpotential for oxygen evolution. semanticscholar.org The use of BDD electrodes represents a significant step towards a "green" electrochemical synthesis of high-purity periodate. researchgate.netsemanticscholar.org

Anode MaterialStarting MaterialMediumKey Features
Lead Dioxide (PbO₂)Iodate (IO₃⁻)Alkaline or AcidicIndustrial standard, potential for lead contamination researchgate.netresearchgate.net
Boron-Doped Diamond (BDD)Iodate (IO₃⁻)Not specifiedHigh efficiency, "green" alternative, reduces contamination researchgate.netsemanticscholar.org

Synthesis of Specific Orthoperiodate(1-) Hybrid Materials

The orthoperiodate anion can be incorporated into hybrid organic-inorganic crystal structures, leading to materials with novel properties. The synthesis of these materials often involves crystallization from aqueous solutions containing the organic cation and the orthoperiodate anion.

A notable example of an organic-inorganic hybrid material is adenium orthoperiodate(1-) bis(hydrate), (C₅H₆N₅)⁺·(H₄IO₆)⁻·2H₂O. The synthesis of this compound has been achieved, and its structure was elucidated using single-crystal X-ray diffraction. google.comrug.nl The material crystallizes in the monoclinic P2₁/c space group. google.com The crystal structure is stabilized by a network of hydrogen bonds between the adenium cations, orthoperiodate anions, and water molecules. rug.nl

Silver(I) orthoperiodates, such as Ag₅IO₆, can be synthesized through a precipitation reaction in an aqueous solution. This method involves mixing a source of silver(I) ions (e.g., silver nitrate), a periodate (e.g., potassium metaperiodate), and a hydroxide (e.g., potassium hydroxide). The presence of the hydroxide is crucial; in its absence, other silver periodate species like Ag₂H₃IO₆ may form. The reaction can be carried out at room temperature. Hydrothermal reactions of compounds like sodium or potassium diperiodatoargentate(III) can also yield silver orthoperiodates.

A specific synthesis for pure Ag₅IO₆ involves the reaction of silver nitrate (B79036), potassium hydroxide, and potassium metaperiodate in a specific weight ratio.

Reactant 1Reactant 2Reactant 3ProductKey Conditions
Silver Nitrate (AgNO₃)Potassium Hydroxide (KOH)Potassium Metaperiodate (KIO₄)Pentasilver Orthoperiodate (Ag₅IO₆)Aqueous solution, room temperature
Sodium/Potassium Diperiodatoargentate(III)--Silver OrthoperiodatesHydrothermal reaction

The orthoperiodates of alkaline earth metals, specifically calcium, strontium, and barium with the general formula M₅(IO₆)₂, can be prepared via solid-state reactions at elevated temperatures. This method involves heating the corresponding metal iodides (MI₂) or metal iodates (M(IO₃)₂) in the presence of oxygen from the air.

For example, calcium orthoperiodate (Ca₅(IO₆)₂) is synthesized by heating calcium iodate (Ca(IO₃)₂), while strontium (Sr₅(IO₆)₂) and barium (Ba₅(IO₆)₂) orthoperiodates are prepared from their respective iodides (SrI₂ and BaI₂). The reactions are typically carried out in an open corundum crucible. These solid-state routes provide a direct method for obtaining these anhydrous orthoperiodate salts. Another approach involves the reaction of an alkali-metal periodate with an alkaline-earth metal hydroxide.

Alkaline Earth MetalStarting MaterialReaction TypeProduct
Calcium (Ca)Calcium Iodate (Ca(IO₃)₂)Solid-state with O₂Ca₅(IO₆)₂
Strontium (Sr)Strontium Iodide (SrI₂)Solid-state with O₂Sr₅(IO₆)₂
Barium (Ba)Barium Iodide (BaI₂)Solid-state with O₂Ba₅(IO₆)₂
Synthetic Approaches for Silver(I) Orthoperiodates

Industrial-Scale Production and Regeneration of Periodate Species

The industrial production and regeneration of periodate species, including orthoperiodate(1-), are critical for their application as powerful and selective oxidizing agents in various fields, from organic synthesis to the modification of biomaterials. acs.orgwikipedia.org Historically, chemical oxidation methods were employed, but electrochemical routes have become dominant on an industrial scale due to their higher efficiency, operational simplicity, and better environmental profile. acs.orgelectrochemsci.org The focus of modern industrial processes is not only on the initial synthesis but also on the efficient recycling of the spent oxidant (iodate) back to periodate, which is crucial for economic viability and sustainability. acs.orgresearchgate.net

The electrochemical conversion of iodate (IO₃⁻) to periodate (IO₄⁻ or its hydrated forms like H₄IO₆⁻) is the cornerstone of modern industrial production. wikipedia.orgresearchgate.net This process involves the anodic oxidation of an iodate solution. google.com

Historically, lead dioxide (PbO₂) anodes have been the most widely used electrodes for this purpose due to their high oxygen evolution over-potential, excellent electrocatalytic performance, and good corrosion resistance. acs.orgelectrochemsci.org The process on PbO₂ anodes has been extensively studied and optimized over the past century. acs.orggoogle.com However, a significant drawback of lead dioxide anodes is their tendency to disintegrate under the harsh anodic conditions, which contaminates the electrolyte and the final periodate product with highly toxic lead ions. acs.orgadvanceseng.com The removal of these lead impurities is a cumbersome and expensive process, making it unsuitable for applications in regulated industries such as pharmaceuticals. advanceseng.com

To address the toxicity issues associated with lead, research has focused on alternative anode materials. Dimensionally Stable Anodes (DSA), such as RuOₓ/Ti, and platinum electrodes have been investigated. acs.orgelectrochemsci.orgresearchgate.net Platinum, however, shows almost zero current efficiency for periodate formation. researchgate.net Ruthenium-based anodes have been used in cyclic electrochemical synthesis methods, where periodate is generated through both direct anodic oxidation and indirect oxidation by electrochemically generated chlorine/hypochlorite (B82951). electrochemsci.org

A significant advancement in this area is the use of Boron-Doped Diamond (BDD) anodes. advanceseng.comnih.govcolab.ws BDD anodes are durable, metal-free, and non-toxic, possessing a high overpotential for oxygen evolution similar to PbO₂, but with superior stability. advanceseng.com The electrochemical synthesis of periodate on BDD anodes avoids the issue of heavy metal contamination entirely, thus lowering the costs associated with purification and quality assurance. nih.govresearchgate.net Research has demonstrated that the direct electrochemical synthesis of periodate from less expensive iodide starting materials is feasible and cost-efficient using BDD anodes. advanceseng.comnih.gov The process can be scaled up using an electrolysis flow cell, which enhances the space-time yields. nih.govresearchgate.net

Key parameters influencing the efficiency of the electrochemical oxidation include current density, pH, and temperature. acs.org Studies have shown that for BDD electrodes, lower current densities are more efficient, though this results in lower space-time yields. acs.org Alkaline conditions are generally favored as they can lead to higher current efficiencies. acs.orgresearchgate.net For instance, one study using a RuOₓ/Ti anode found an optimal current density of 80 mA·cm⁻² in an alkaline solution. electrochemsci.org

Table 1: Comparison of Anode Materials for Electrochemical Periodate Synthesis
Anode MaterialAdvantagesDisadvantagesReported Max. Current Efficiency
Lead Dioxide (PbO₂)High oxygen evolution over-potential, good electrocatalytic performance, low cost. acs.orgelectrochemsci.orgAnode disintegration leads to toxic lead contamination of the product. acs.orgadvanceseng.com~60% researchgate.net
Boron-Doped Diamond (BDD)Durable, metal-free, non-toxic, high oxygen evolution over-potential, avoids heavy metal contamination. advanceseng.comnih.govHigher initial cost compared to PbO₂.~60% researchgate.net
Platinum (Pt)High stability.Very low efficiency for periodate formation. acs.orgresearchgate.netAlmost 0% researchgate.net
RuOₓ/Ti (DSA)Good electrocatalytic performance. electrochemsci.orgPotential for corrosion; performance can be affected by periodate crystal deposition. electrochemsci.orgUp to 85% conversion (in a specific cyclic system with indirect oxidation). electrochemsci.org

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the production of periodates. researchgate.nethilarispublisher.comlabmanager.com The shift from traditional chemical oxidants like chlorine gas or permanganate (B83412) to electrochemical methods represents a significant step towards sustainability, as it utilizes electricity as a clean reagent and minimizes waste. acs.orgresearchgate.net

The development of "green" electrochemical synthesis protocols is a major focus. The use of BDD anodes instead of lead dioxide is a prime example of this trend, aligning with the green chemistry principle of designing safer chemicals and processes. advanceseng.comnih.govhilarispublisher.com By avoiding lead, the entire process becomes cleaner, safer, and more cost-effective, particularly for high-grade periodate required in pharmaceutical synthesis. nih.govresearchgate.net Furthermore, optimizing the electrolysis to start from abundant and cheaper iodide salts, rather than iodate, also contributes to the economic and environmental efficiency of the process. advanceseng.comnih.gov

Recycling is a critical component of the sustainable use of periodates. In applications like the production of dialdehyde (B1249045) starch or dialdehyde cellulose (B213188), periodate is reduced to iodate. acs.orgresearchgate.netnih.gov The high cost and environmental impact of iodine compounds necessitate a closed-loop system where the resulting iodate is efficiently regenerated back to periodate. acs.orgresearchgate.net

Several methods for this regeneration have been developed:

Electrochemical Regeneration: The same electrochemical cells used for primary synthesis can be employed to re-oxidize iodate from process liquors back to periodate. acs.org This has been successfully demonstrated in the production of oxystarch, achieving high recovery yields. acs.org

Ozone Treatment: A particularly clean and efficient method for regenerating spent periodate solutions involves treatment with ozone under alkaline conditions (pH 13). researchgate.netnih.gov At this pH, ozone treatment favors the formation of hydroxyl radicals, which are powerful oxidizing agents capable of converting iodate to periodate. nih.gov This method can achieve complete regeneration of a 100 mM iodate solution within an hour at room temperature and has been developed into a cyclic process with 90% efficiency. nih.gov

Hypochlorite Regeneration: Sodium hypochlorite can also be used as a secondary oxidant to regenerate periodate from iodate in alkaline solutions. researchgate.net Studies on the regeneration of liquors from dialdehyde cellulose production showed 100% conversion efficacy under optimized conditions. researchgate.net However, the efficiency can decrease if soluble organic impurities from the primary reaction consume the hypochlorite. researchgate.net

These recycling strategies not only make the use of periodate more economical but also significantly reduce the environmental footprint by minimizing the discharge of iodine compounds into wastewater. researchgate.netlabmanager.com The integration of green synthesis with efficient recycling protocols is paving the way for the broader and more sustainable application of periodate as a high-performance oxidizer. acs.orgresearchgate.net

Crystallographic Analyses

Single-crystal X-ray diffraction (SC-XRD) is a powerful method that offers detailed insights into the atomic arrangement within a single crystal. carleton.educreative-biostructure.com This technique has been instrumental in characterizing a range of orthoperiodate(1-) compounds, revealing their diverse crystal systems and intricate supramolecular architectures.

Orthoperiodate(1-) compounds have been found to crystallize in various crystal systems, with the monoclinic system being particularly common. wikipedia.orgumass.eduopengeology.org In the monoclinic system, the crystal is described by three unequal vectors, where two pairs of vectors are perpendicular, and the third pair forms an angle other than 90°. wikipedia.org

A notable example is adeninium orthoperiodate(1-) bis(hydrate), which crystallizes in the monoclinic P21/n space group. researchgate.netresearchgate.net The unit cell parameters for this compound have been determined with high precision. researchgate.net Another example is found in a series of alkaline earth orthoperiodates, where the strontium and calcium compounds adopt a monoclinic crystal structure with the space group P21/c. researchgate.net In contrast, sodium hydrogen periodate (Na2H3IO6) has been reported to form orthorhombic crystals, belonging to the space group Pnnm. wikiwand.com In the orthorhombic system, the three crystallographic axes are mutually perpendicular but have different lengths. umass.edu

Table 1: Crystallographic Data for Selected Orthoperiodate(1-) Compounds
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Adeninium orthoperiodate(1-) bis(hydrate)MonoclinicP21/n11.72746.215525.78779094.2790 researchgate.net
Strontium OrthoperiodateMonoclinicP21/c5.76005.77599.974290125.36290 researchgate.net
Calcium OrthoperiodateMonoclinicP21/c5.53765.79119.605590124.30090 researchgate.net
Sodium Hydrogen Periodate (Na2H3IO6)OrthorhombicPnnm---909090 wikiwand.com

In the crystal structure of adeninium orthoperiodate(1-) bis(hydrate), an extensive network of intermolecular hydrogen bonds of the types O-H···O, N-H···O, and O-H···N holds the different components together, creating a stable three-dimensional packing. researchgate.net Similarly, in nickel(II) and magnesium(II) orthoperiodate hexahydrates, the distorted [Ni(H2O)6]2+ or [Mg(H2O)6]2+ and [H3IO6]2- octahedra are interconnected through a network of hydrogen bonds. researchgate.net The analysis of these hydrogen-bonding networks is crucial for understanding the forces that govern the self-assembly of these molecules into well-ordered crystalline materials. osti.gov

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze polycrystalline materials. particle.dkresearchgate.net It is particularly valuable for identifying different crystalline phases (polymorphs) of a compound, as each polymorph will produce a unique diffraction pattern. rigaku.comnih.govamericanpharmaceuticalreview.com

In the context of orthoperiodate compounds, PXRD is used to confirm the phase purity of a synthesized material by comparing the experimental diffraction pattern with a simulated pattern derived from single-crystal data. csic.es This comparison allows for the verification that the bulk material corresponds to the single crystal selected for structural analysis. csic.es Furthermore, PXRD is a key tool in studying solid-state transformations, such as those induced by changes in temperature or humidity, which can lead to the formation of different polymorphs or hydrated forms. researchgate.net For instance, the conversion between different hydrated forms of a compound can be monitored by observing the changes in the PXRD pattern over time under controlled conditions. researchgate.net

Single-Crystal X-ray Diffraction Studies of Orthoperiodate(1-) Derivatives

Determination of Monoclinic and Orthorhombic Crystal Systems in Orthoperiodates

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. spectroscopyonline.combruker.commdpi.com These techniques provide valuable information about the functional groups present in a molecule and the nature of the chemical bonds, making them highly complementary to X-ray diffraction methods.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups and characterizing the chemical bonding within a compound. rtilab.comresearchgate.net The technique works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com These absorption frequencies correspond to the vibrational modes of the molecule. bruker.com

Raman Spectroscopic Investigations of Orthoperiodate(1-) Speciation

Raman spectroscopy is a powerful, non-invasive technique used to determine the vibrational modes of molecules, providing a structural fingerprint for chemical identification. wikipedia.orgrenishaw.com In the study of periodate solutions, Raman spectroscopy is instrumental in elucidating the equilibrium between different species, such as orthoperiodate (H₄IO₆⁻) and metaperiodate (IO₄⁻). The vibrational modes are highly sensitive to the molecular geometry and bonding within the anion. renishaw.com

Research has focused on identifying the characteristic Raman bands associated with the octahedral structure of the orthoperiodate(1-) anion. These spectra are defined by specific vibrational modes, including the stretching and bending of I-O and I-OH bonds. For instance, in studies of compounds containing the orthoperiodate anion, bands between 1142 and 1324 cm⁻¹ have been attributed to the bending of the I-O-H group, while bands around 761 cm⁻¹ correspond to the stretching vibrations of the I-O(H) bond. The interpretation of these spectra allows for the differentiation of orthoperiodate from the tetrahedral metaperiodate, which exhibits different vibrational frequencies. The complexity of periodate equilibria in aqueous solutions means that Raman spectroscopy can track shifts in speciation as a function of pH and concentration. rsc.org

Table 1: Characteristic Raman Vibrational Modes for Orthoperiodate-Containing Compounds

Vibrational ModeApproximate Raman Shift (cm⁻¹)Assignment
I-O-H Bending1142 - 1324Deformation of the hydroxyl group attached to iodine.
I-O(H) Stretching~761Stretching of the bond between iodine and the oxygen of the hydroxyl group.
-SH Vibration2577Sulfhydryl group vibration, used as a reference in some biological studies. nih.gov
-SS- Vibration503Disulfide bond vibration, used as a reference in some biological studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of chemical species. For periodate systems, ¹²⁷I NMR is particularly insightful due to the sensitivity of the iodine nucleus to its local chemical and electronic environment.

¹²⁷I NMR Spectroscopy for Probing Iodine Speciation in Orthoperiodate Systems

The iodine-127 (¹²⁷I) nucleus is NMR-active, but its quadrupolar nature (spin I = 5/2) often results in broad signals, making high-resolution measurements challenging. researchgate.nethuji.ac.il Despite this, ¹²⁷I NMR provides critical data on iodine speciation. The key parameters derived from ¹²⁷I NMR spectra are the chemical shift (δ) and the nuclear quadrupole coupling constant (Cq). The Cq value is particularly sensitive to the symmetry of the electric field gradient around the iodine nucleus and, therefore, to the geometry of the anion.

Solid-state ¹²⁷I NMR studies have successfully differentiated between various periodate compounds. For instance, a study of organic periodate salts revealed that the ¹²⁷I Cq values are significantly larger for anions involved in halogen bonding compared to those that are not. nih.govresearcher.life In one case, a 4-(pyrrolidin-1-yl)pyridinium periodate featuring a halogen bond exhibited a Cq(¹²⁷I) value of 52.70 MHz, the largest measured for a periodate anion to date, while control compounds without such bonds had much lower Cq values. nih.govresearcher.life This demonstrates the power of ¹²⁷I NMR to probe subtle intermolecular interactions. In solution, ¹²⁷I NMR has been used to investigate the equilibrium between H₄IO₆⁻ and IO₄⁻, which is often rapid and results in a single, averaged resonance, providing insights into the dynamics of their interconversion. researchgate.net

Table 2: Selected Solid-State ¹²⁷I NMR Quadrupole Coupling Constants (Cq) for Periodate Compounds

Compound TypeReported Cq(¹²⁷I) Range (MHz)Key Finding
Sheelite Periodates (e.g., NaIO₄, KIO₄)1.0 - 43.0Demonstrates sensitivity to the counter-ion and crystal structure. nih.govresearchgate.net
Organic Periodates (with Halogen Bonding)Up to 52.70Significantly higher Cq values indicate the influence of intermolecular halogen bonds on the iodine environment. nih.govresearcher.life
Organic Periodates (without Halogen Bonding)Significantly lower than halogen-bonded counterpartsAllows for clear differentiation between periodates with and without specific intermolecular interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within molecules. upi.eduresearchgate.net It is a versatile technique for both qualitative and quantitative analysis of compounds in solution.

Quantification and Speciation of Orthoperiodate(1-) in Solution via UV-Vis Spectroscopy

The quantification of periodate species in solution is a primary application of UV-Vis spectroscopy, relying on the Beer-Lambert law, which correlates absorbance with concentration. cuny.edu The orthoperiodate(1-) anion and its related species absorb UV light due to electronic transitions involving the iodine-oxygen bonds.

The UV absorption spectrum of aqueous periodate is characterized by a strong absorption band with a maximum (λmax) around 221-222 nm. researchgate.net However, the precise speciation in solution is complex. The equilibrium between the octahedral orthoperiodate (H₄IO₆⁻) and the tetrahedral metaperiodate (IO₄⁻) can influence the absorption spectrum. While early studies suggested distinct absorption maxima for these species, later work has indicated that their absorption characteristics might be more similar than previously thought, complicating direct speciation by UV-Vis alone. Studies on metal-periodate complexes, such as a tribasic silver bisperiodate complex, have reported absorption maxima at 255 nm and 365 nm, which are characteristic of the coordinated periodate ligands within the complex structure. acs.org The technique remains a rapid and effective method for determining the total periodate concentration by monitoring the primary absorption band. upi.edu

Table 3: Reported UV-Vis Absorption Maxima (λmax) for Periodate Species

Periodate Species/SystemReported λmax (nm)Context
Aqueous Periodate (General)221 - 222Characteristic absorption band used for quantification. researchgate.net
Tribasic Silver Bisperiodate Complex255 and 365Represents electronic transitions within the Ag(III)-periodate chelate complex. acs.org
Copper(III)-Periodate Complex~416Corresponds to the d-d transition of Cu(III) in a square-planar complex with oxygen donor ligands. researchgate.net

Surface and Microscopic Characterization Techniques

Investigating the solid-state properties of orthoperiodate(1-) compounds requires techniques that can resolve their physical form and surface features. Scanning Electron Microscopy is a principal tool for this purpose.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Orthoperiodate(1-) Crystals

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface, revealing detailed information about its morphology, topography, and composition. filab.fr For crystalline materials, SEM provides direct visual evidence of crystal shape, size distribution, and surface quality. scirp.org

Studies on compounds containing the orthoperiodate(1-) anion have utilized SEM to characterize the synthesized crystals. For example, in the analysis of an adeninium orthoperiodate(1-) bis(hydrate) compound, SEM images clearly showed that the crystals possess a needle-like morphology. researchgate.netuniv-bouira.dz This observation was compatible with the monoclinic crystal system determined by single-crystal X-ray diffraction. researchgate.net In another study on a tribasic silver bisperiodate complex, SEM revealed the formation of crystalline platelets. acs.org The use of back-scattered electrons in SEM can also confirm the chemical homogeneity of the sample, where a uniform contrast indicates a single, pure phase. researchgate.net This morphological information is vital for understanding the crystallization process and correlating the macroscopic properties of the material with its microscopic structure. nih.gov

Table 4: Morphological Findings for Orthoperiodate(1-) Compounds from SEM

CompoundObserved MorphologyReference
Adeninium orthoperiodate(1-) bis(hydrate)Needle-shaped crystals with homogeneous contrast. researchgate.netuniv-bouira.dz
Tribasic silver bisperiodateCrystalline platelets. acs.org
(C₃H₈N₆)₂ZnCl₄·2Cl (for comparison)Crystal fragments with regular edges and smooth surfaces, indicating good crystalline quality. acs.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Verification

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely utilized analytical technique for determining the elemental composition of materials. researchgate.net In the context of orthoperiodate(1-) compounds, EDX analysis serves as a crucial tool for verifying the stoichiometry and confirming the presence of the constituent elements within a synthesized sample. uobaghdad.edu.iq This non-destructive method involves bombarding the sample with a focused electron beam, which causes the atoms in the material to emit characteristic X-rays. researchgate.net Each element possesses a unique atomic structure and therefore emits X-rays at specific energy levels, allowing for their identification. research-nexus.net The intensity of the emitted X-rays is proportional to the concentration of the corresponding element, enabling quantitative or semi-quantitative analysis of the sample's composition. whiterose.ac.ukacs.org

EDX is often used in conjunction with Scanning Electron Microscopy (SEM), which provides high-resolution images of the sample's surface morphology. whiterose.ac.uk This combination allows for localized elemental analysis, providing valuable insights into the elemental distribution within specific features of the material. researchgate.net The technique is known for its speed and sensitivity, providing rapid results that are essential for routine analysis and quality control in materials synthesis. researchgate.netwhiterose.ac.uk

Detailed research findings from studies on complex periodate compounds demonstrate the utility of EDX in verifying their elemental makeup. For instance, in the characterization of A₂NaIO₆ (where A = Ba, Sr, Ca) periodate double perovskites, EDX analysis was employed to confirm that the elemental compositions were consistent with the target stoichiometry. whiterose.ac.uk The analysis was performed using a Hitachi TM3030 SEM equipped with a Bruker Quantax 70 EDX system. whiterose.ac.uk

The results of the semi-quantitative EDX analysis for these periodate compounds are summarized in the table below. It is important to note that for some elements, overlapping emission lines can introduce greater uncertainty in the determination; for example, the I Lα line overlaps with the Ba Lα and Ca Kα emission lines. whiterose.ac.uk Furthermore, the precision for light elements like oxygen is typically lower, and its stoichiometry is often assumed or calculated based on the other elements present. whiterose.ac.ukdntb.gov.ua

Table 1: Elemental Composition of A₂NaIO₆ Periodate Double Perovskites as Determined by EDX whiterose.ac.uk
CompoundTarget StoichiometryEDX Result
Barium Sodium PeriodateBa₂NaIO₆Ba₂.₀₅(₈)Na₀.₉₈(₂)I₀.₉₅(₅)O₆
Strontium Sodium PeriodateSr₂NaIO₆Sr₂.₀₀(₃)Na₀.₉₉(₃)I₁.₀₂(₃)O₆
Calcium Sodium PeriodateCa₂NaIO₆Ca₂.₁(₁)Na₁.₀₀(₃)I₁.₀₁(₁)O₆

Similarly, in the synthesis and characterization of a novel organic-inorganic hybrid material, Adeninium orthoperiodate(1-) bis(hydrate), EDX analysis was utilized to confirm the successful formation of the compound. researchgate.netgoogle.fr In the study of sodium manganese periodate (NaMnIO₆) compounds for high-capacity cathodes, EDX was used to determine the atomic ratios of Na:Mn:I. researchgate.net This analysis revealed that in composites with carbon materials, these ratios could deviate from the ideal 1:1:1 due to side reactions.

These examples underscore the indispensable role of EDX in the advanced structural elucidation of orthoperiodate(1-) and related periodate compounds. It provides essential, direct evidence of the elemental composition, thereby validating the synthesis of the target material and complementing data from other structural analysis techniques such as X-ray diffraction.

Oxidation Chemistry and Mechanistic Pathways

Orthoperiodate(1-) is a versatile oxidant capable of reacting with a wide range of organic and inorganic substrates. Its reactivity is influenced by factors such as pH and the presence of catalysts. wikipedia.orgacs.org

Malaprade Reaction: Oxidative Cleavage of Vicinal Diols by Orthoperiodate(1-)

The Malaprade reaction, first reported by Léon Malaprade in 1928, involves the oxidative cleavage of vicinal diols (1,2-diols) by periodate to yield two carbonyl compounds. scite.aiwikipedia.org This reaction is highly selective and typically proceeds rapidly at room temperature in aqueous solutions. acs.org While it is most effective for α-diols, it can also cleave α-ketols, α-diketones, and α-amino alcohols, albeit at a slower rate. acs.org

The mechanism of the Malaprade reaction is understood to proceed through the formation of a cyclic diol-periodate diester intermediate. acs.orgwikipedia.org This is followed by dehydration and an internal rearrangement that leads to the cleavage of the carbon-carbon bond and the formation of the final carbonyl products. acs.org The formation of this cyclic intermediate is crucial; for instance, the reaction does not occur with constrained trans-diols where the formation of the cyclic diester is sterically hindered. acs.org The reaction is generally faster under acidic conditions. scite.ai

Table 1: Substrates for the Malaprade Reaction

Substrate Type Products Reaction Conditions
Vicinal Diols Aldehydes or Ketones Aqueous solution, room temperature
α-Hydroxy Carbonyls Carboxylic acid and Aldehyde/Ketone Slower than diols
1,2-Dicarbonyls Two Carboxylic acids Slower than diols
α-Amino Alcohols Aldehyde/Ketone and Ammonia Cleavage of C-C and C-N bonds

Oxidation Mechanisms of Diverse Organic Substrates by Orthoperiodate(1-)

The oxidative capabilities of orthoperiodate(1-) extend beyond the cleavage of vicinal diols to a variety of other organic functional groups.

Orthoperiodate(1-) can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgcentre-univ-mila.dz The oxidation of primary alcohols can be controlled to yield aldehydes without further oxidation to carboxylic acids by using milder reagents like pyridinium (B92312) chlorochromate (PCC), a derivative of chromic acid. libretexts.org However, Dess-Martin periodinane (DMP) is increasingly replacing PCC due to its higher yields and less stringent reaction conditions. libretexts.org

The oxidation of phenols by periodates can lead to the formation of quinones. wikipedia.org For example, catechol can be oxidized to 1,2-benzoquinone, and hydroquinone (B1673460) to 1,4-benzoquinone. wikipedia.org The oxidation of arylamines can also occur, though the specific products depend on the reaction conditions and the structure of the amine. libretexts.org

Orthoperiodate(1-) is utilized in the functionalization of alkenes, often in conjunction with a catalyst. This process can be viewed as a sequence of dihydroxylation followed by a Malaprade-type cleavage. acs.org Catalysts such as osmium tetroxide, ruthenium tetroxide, or permanganate are commonly employed. acs.org

The activation and functionalization of C-H bonds, a significant area in organic synthesis, can also be achieved using periodates. wikipedia.orgsigmaaldrich.commt.com These reactions allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, offering a more atom-economical and efficient synthetic route. sigmaaldrich.com The mechanisms often involve the formation of a metal-carbon bond as an intermediate. mt.com

Table 2: Oxidation of Various Organic Substrates by Orthoperiodate(1-)

Substrate Product(s) Key Mechanistic Feature
Primary Alcohol Aldehyde Controlled oxidation
Secondary Alcohol Ketone Standard oxidation
Phenol (e.g., Hydroquinone) Quinone (e.g., 1,4-Benzoquinone) Aromatic oxidation
Sulfide (B99878) Sulfoxide Oxygen transfer
Transformations Involving Alcohols, Amines, and Phenols

Orthoperiodate(1-) in Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. demokritos.grtaylorfrancis.com The UV/periodate process is an emerging AOP that has shown high efficiency in degrading persistent organic pollutants. researchgate.net

The photo-irradiation of aqueous periodate solutions generates several highly reactive species, including hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.netresearchgate.net The generation of hydroxyl radicals is a key factor in the effectiveness of many AOPs. nih.gov In the UV/periodate system, other reactive species such as ozone (O₃), IO₃•, and IO₄• are also produced, contributing to the degradation of pollutants. researchgate.net Experimental evidence and kinetic modeling have confirmed that hydroxyl radicals and ozone are the dominant reactive species in the UVA-LED/periodate AOP, contributing significantly to the degradation of micropollutants. researchgate.netresearchgate.net

Kinetic Studies of Orthoperiodate(1-) Reactivity in Oxidative Degradation

The kinetics of oxidative degradation reactions involving the orthoperiodate(1-) ion, H₄IO₆⁻, are complex and influenced by various factors, including the substrate, pH, and the presence of catalysts or initiators. Kinetic studies reveal that the reactivity of periodate is highly dependent on the specific periodate species present in the solution, which is in turn governed by pH.

In acidic to neutral solutions, orthoperiodate(1-) (H₄IO₆⁻) and its corresponding acid, orthoperiodic acid (H₅IO₆), are often the primary reactive species. For instance, in the oxidation of thiourea (B124793) dioxide, the reaction rate law contains terms that are independent of pH and proportional to the H⁺ concentration, suggesting that both H₄IO₆⁻ and H₅IO₆ are reactive. osti.gov The rate coefficients for these pathways have been determined, providing quantitative insight into their respective contributions. osti.gov

The oxidative degradation of organic pollutants using advanced oxidation processes (AOPs) involving periodate has also been the subject of kinetic analysis. In the H₂O₂/periodate system, the degradation rates of organic contaminants are significantly accelerated by increasing the pH from 2.0 to 10.0. sci-hub.se This pH dependence is linked to the speciation of periodate, with dimeric species such as H₂I₂O₁₀⁴⁻ exhibiting much higher reactivity with hydrogen peroxide than the monomeric H₄IO₆⁻. The second-order rate constant for the reaction of H₂I₂O₁₀⁴⁻ with H₂O₂ at pH 9.0 was found to be approximately 1199.5 M⁻¹ s⁻¹, significantly greater than that for H₄IO₆⁻ with H₂O₂ at pH 3.0, which was around 2.2 M⁻¹ s⁻¹. sci-hub.se

The oxidation of cellulose to dialdehyde cellulose by periodate follows pseudo-first-order kinetics. researchgate.net Kinetic modeling of this process has allowed for the determination of rate constants for the main reaction (cellulose to dialdehyde cellulose) and for concurrent degradation reactions. researchgate.net These studies show that temperature has a more pronounced effect on the primary oxidation rate constant compared to the periodate concentration. researchgate.net

The kinetics of the reaction between the iron(III) hydroxo dimer (Fe₂(OH)₂⁴⁺) and periodate ion are unique in that the initial rate is second-order with respect to the iron complex. This suggests a more complex mechanism involving the formation of binuclear and potentially tetranuclear iron-periodate complexes. rsc.orgrsc.org

The table below summarizes key kinetic data for several oxidative degradation reactions involving orthoperiodate(1-).

Reactant/SystempH/ConditionsRate Law/OrderRate Constant (k)Reference
Thiourea DioxideAcidicSecond-order0.088 ± 0.005 M⁻¹ s⁻¹ (pH-independent) osti.gov
Thiourea DioxideAcidicThird-order (proportional to [H⁺])3.33 ± 0.01 M⁻² s⁻¹ osti.gov
H₂O₂/Periodate (H₄IO₆⁻)3.0Second-order~2.2 M⁻¹ s⁻¹ sci-hub.se
H₂O₂/Periodate (H₂I₂O₁₀⁴⁻)9.0Second-order~1199.5 M⁻¹ s⁻¹ sci-hub.se
Cellulose25 °C, 0.5 mol/L IO₄⁻Pseudo-first-orderVaries with conditions researchgate.net
Fe₂(OH)₂⁴⁺AcidicSecond-order in [Fe₂(OH)₂⁴⁺]Dependent on model rsc.orgrsc.org

Coordination Chemistry and Complexation Behavior of Orthoperiodate(1-)

The orthoperiodate(1-) anion, with its high charge and potential for octahedral coordination, is a versatile ligand in the formation of transition metal complexes. Its coordination behavior is central to its role in various chemical processes, including catalysis and the stabilization of high oxidation states of metals.

Formation and Characterization of Transition Metal Orthoperiodate Complexes

Transition metal orthoperiodate complexes are typically synthesized in aqueous solutions, often under alkaline conditions to ensure the predominance of the desired orthoperiodate species. The resulting complexes can feature the metal center in unusually high oxidation states.

Silver Complexes: Silver can form stable complexes with orthoperiodate in both the +1 and +3 oxidation states. The synthesis of silver(I) orthoperiodate, Ag₅IO₆, involves the reaction of a soluble silver(I) salt with a periodate source in the presence of a hydroxide. solubilityofthings.com The formation of the Ag(III) complex, a diperiodatoargentate(III) (DPA) species, is achieved through the chemical or anodic oxidation of a silver(I) salt in an alkaline periodate medium. researchgate.net A stable tribasic silver(III) bisperiodate complex, K₃[Ag{IO₄(OH)₂}₂]·4H₂O, has been synthesized and characterized. semanticscholar.orgnih.gov Single-crystal X-ray diffraction of this complex revealed a monoclinic crystal system with a distorted square planar geometry around the Ag(III) center, where two orthoperiodate ligands act as bidentate chelators through their deprotonated hydroxyl groups. semanticscholar.orgnih.govacs.org The UV-visible spectrum of this complex shows characteristic absorption maxima at 255 and 365 nm. semanticscholar.orgnih.gov

Copper Complexes: Copper(III)-periodate complexes are known for their deep brown/red color and are typically synthesized in alkaline solutions by oxidizing a copper(II) salt in the presence of periodate and a strong oxidizing agent like persulfate. osti.govresearchgate.net The resulting complex, often formulated as [Cu(HIO₆)₂]⁵⁻ or a related species, is stable in alkaline media. researchgate.net Spectroscopic characterization using UV-Vis shows a characteristic absorbance peak around 416-420 nm, confirming the presence of the Cu(III) species. osti.govresearchgate.net The complex is believed to have a square planar geometry. researchgate.net

Nickel Complexes: Nickel(II) can form orthoperiodate complexes. A hydrated nickel orthoperiodate, Ni(H₄IO₆)₂·4H₂O, has been synthesized by reacting nickel(II) carbonate/hydroxide with orthoperiodic acid. sci-hub.se Thermal analysis (DTA/TG and DSC) of this complex shows a multi-step decomposition process, beginning with dehydration between 65-192 °C, followed by further decomposition at higher temperatures to ultimately yield nickel(II) oxide (NiO). sci-hub.se

The table below provides a summary of the characterization data for selected transition metal orthoperiodate complexes.

ComplexSynthesis MethodCharacterization TechniqueKey FindingsReference
K₃[Ag{IO₄(OH)₂}₂]·4H₂OChemical oxidation of Ag(I) in aqueous periodate solutionSingle-Crystal XRD, UV-Vis, TGA/DSCMonoclinic, distorted square planar Ag(III), λₘₐₓ at 255 & 365 nm, stable solid semanticscholar.orgnih.govacs.org
[Cu(HIO₆)₂]⁵⁻ (DPC)Oxidation of Cu(II) with persulfate in alkaline periodate solutionUV-Vis, FT-IRλₘₐₓ ~416-420 nm, stable in alkaline pH, square planar geometry suggested osti.govresearchgate.net
Ni(H₄IO₆)₂·4H₂OReaction of Ni(II) salt with H₅IO₆DTA/TG, DSCDehydration occurs at 65-192 °C, decomposes to NiO at higher temperatures sci-hub.se

Ligand Exchange Dynamics Involving Orthoperiodate(1-) Anions

The study of ligand exchange dynamics involving the orthoperiodate(1-) anion is crucial for understanding the mechanisms of its reactions in solution, particularly its role in complex formation and catalysis. While direct kinetic studies on the exchange of the orthoperiodate(1-) ligand itself are not abundant, insights can be drawn from related systems and general principles of coordination chemistry.

Ligand substitution reactions in octahedral complexes, the typical geometry for orthoperiodate, can proceed through dissociative (D), associative (A), or interchange (I) mechanisms. libretexts.orgdalalinstitute.com In a dissociative mechanism, the rate-determining step is the breaking of the metal-ligand bond, while in an associative mechanism, it is the formation of a bond with the incoming ligand. libretexts.org

A study on the complex formation between the iron(III) hydroxo dimer, [Fe₂(OH)₂]⁴⁺, and the periodate ion provides a rare example of kinetic analysis of a substitution reaction involving this anion. rsc.orgrsc.org The reaction was found to be second-order with respect to the iron dimer, suggesting a complex mechanism where the formation of a binuclear complex, [Fe₂(OH)₂(H₄IO₆)]³⁺, is a key step. rsc.org This is followed by further reactions, potentially leading to tetranuclear species. The study highlights that the interconversion between the tetrahedral IO₄⁻ and octahedral H₄IO₆⁻ forms of periodate is rapid, occurring on a sub-millisecond timescale. rsc.org

In the context of copper(III)-periodate complexes, it has been suggested that the dissociation of one orthoperiodate ligand from the complex makes the Cu(III) center more accessible to reducing agents. researchgate.net This implies a dynamic equilibrium where ligand exchange plays a role in the redox reactivity of the complex.

The general principles of ligand substitution suggest that the lability of a ligand is influenced by factors such as the charge and size of the metal ion and the ligand itself. The high negative charge of the orthoperiodate anion would likely influence its binding strength and exchange kinetics. However, detailed kinetic parameters, such as rate constants for the exchange of the orthoperiodate(1-) ligand with other ligands, are not well-documented in the literature. Further research is needed to fully elucidate the ligand exchange dynamics of this important polyoxoanion.

Theoretical and Computational Studies on Orthoperiodate 1

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental structural and electronic characteristics of the orthoperiodate(1-) anion. These computational methods offer insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Orthoperiodate(1-) Structures and Protonation States

Density Functional Theory (DFT) has been widely employed to study the geometry and electronic structure of periodate (B1199274) species, including orthoperiodate(1-). DFT calculations have been performed to understand the oxidation mechanisms of various substrates by periodates. researchgate.net For instance, studies on the oxidation of sulfides have shown that the reactivity of different periodate species, including H₄IO₆⁻, can be evaluated. researchgate.net

In aqueous solutions, orthoperiodic acid (H₅IO₆) can undergo successive deprotonations, forming H₄IO₆⁻, H₃IO₆²⁻, and other related species. researchgate.net DFT calculations help in understanding the energetics of these protonation and deprotonation steps. For example, calculations on orthoperiodic and orthotelluric acids and their salts using the B3LYP functional have provided insights into their dimerization energies and proton transfer activation energies. researchgate.net

Research on hybrid materials containing the orthoperiodate(1-) anion, such as adeninium orthoperiodate(1-) bis(hydrate), has utilized DFT at the B3LYP/3-21G level to complement experimental data from single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net These studies confirm the molecular arrangement and the role of hydrogen bonding in stabilizing the crystal structure. researchgate.netresearchgate.net

Table 1: Selected DFT Calculation Parameters for Orthoperiodate(1-) Containing Systems

System StudiedDFT FunctionalBasis SetKey Findings
Oxidation of sulfides by periodatesVariousNot specifiedThe relative reactivities of periodate species were determined, with H₄IO₆⁻ being one of the oxidizing agents. researchgate.net
Adeninium orthoperiodate(1-) bis(hydrate)B3LYP3-21GConfirmed the molecular structure and the significance of intermolecular hydrogen bonds in the crystal packing. researchgate.netresearchgate.netresearchgate.net
Orthoperiodic and orthotelluric acids and their saltsB3LYPLanL2DZCalculated dimerization energies and activation energies for proton transfer, providing insights into their dynamic behavior. researchgate.net
Thiourea (B124793) dioxide–periodate reactionNot specifiedNot specifiedThe complex rate law suggests that both orthoperiodate ion (H₄IO₆⁻) and orthoperiodic acid (H₅IO₆) are reactive species. acs.org

Computational Modeling of Intermolecular Interactions in Orthoperiodate(1-) Hybrid Materials

Computational modeling is crucial for understanding the complex network of intermolecular interactions within hybrid materials containing the orthoperiodate(1-) anion. In crystals like adeninium orthoperiodate(1-) bis(hydrate), the stability of the three-dimensional structure is maintained by a variety of hydrogen bonds, including O···H—N/O and N–H···O interactions. researchgate.netresearchgate.netuniv-khenchela.com

Theoretical Simulation of Hirshfeld Surfaces for Orthoperiodate(1-) Compounds

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline materials. researchgate.netscienceopen.comx-mol.net For hybrid compounds containing orthoperiodate(1-), such as adeninium orthoperiodate(1-) bis(hydrate), Hirshfeld surface analysis has been employed to dissect the contributions of different types of intermolecular contacts. researchgate.netuniv-khenchela.comresearchgate.net

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. acs.org For the adeninium orthoperiodate(1-) bis(hydrate) crystal, this analysis has shown that O···H and H···H interactions are the most significant contributors to the crystal packing. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types of contacts and their relative importance. csic.es This detailed analysis helps in understanding the forces that drive the formation and stabilization of the supramolecular assembly. researchgate.net

Table 2: Hirshfeld Surface Analysis of Adeninium Orthoperiodate(1-) Bis(hydrate)

Interaction TypeContributionKey Features
O—H···OMajorPrimary contributor to the stabilization of the crystal structure. researchgate.net
N—H···OMajorPlays a crucial role in linking the different molecular entities together. researchgate.netresearchgate.net
C—H···OSignificantContributes to the overall three-dimensional network. researchgate.net
H···HSignificantA notable contributor to the total Hirshfeld surface area. researchgate.net
π–π stackingPresentAlong with hydrogen bonding, helps in the formation of a layered supramolecular structure. researchgate.net

Computational Investigations of Reaction Mechanisms

Computational chemistry offers a window into the intricate details of chemical reactions involving orthoperiodate(1-), allowing for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.

Modeling of Potential Energy Surfaces for Orthoperiodate(1-) Mediated Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of its geometry. libretexts.orgfiveable.me For reactions mediated by orthoperiodate(1-), modeling the PES allows for the identification of the most likely reaction pathways, including the reactants, products, intermediates, and transition states. fiveable.meuleth.ca

For example, in the oxidation of sulfides by periodates, DFT calculations have been used to map out the PES for the oxygen-transfer reaction. researchgate.net These studies have shown that the reaction proceeds through a one-step mechanism where the oxygen atom of the periodate attacks the sulfide (B99878). researchgate.net The geometry of the transition state is influenced by the overlap of the highest occupied molecular orbital (HOMO) of the sulfide and the lowest unoccupied molecular orbital (LUMO) of the periodate. researchgate.net

Elucidation of Transition States and Kinetic Parameters for Orthoperiodate(1-) Reactions

A key goal of computational reaction mechanism studies is the elucidation of the structure and energy of transition states. fiveable.me The transition state represents the energy maximum along the reaction coordinate and is a critical factor in determining the reaction rate. uleth.ca

In the oxidation of sulfides by periodate, computational studies have successfully located the transition states for the oxygen-transfer step. researchgate.net The calculated activation free energies (ΔG‡) from these models have shown good agreement with experimentally determined values, validating the proposed mechanism. researchgate.net Similarly, in the oxidation of anilines, the negative value of the reaction constant (ρ) obtained from linear free energy relationships suggests an electrophilic attack by the periodate ion on the anilino nitrogen, which is consistent with a transition state with a significant positive charge. asianpubs.org

Kinetic studies of the reaction between thiourea dioxide and periodate have revealed a complex rate law, suggesting that both the orthoperiodate ion (H₄IO₆⁻) and orthoperiodic acid (H₅IO₆) are reactive species. acs.org Kinetic modeling of this reaction required the inclusion of steps involving both of these periodate forms to achieve good agreement between measured and calculated results. acs.org

Table 3: Computationally Investigated Kinetic and Mechanistic Aspects of Orthoperiodate(1-) Reactions

ReactionComputational ApproachKey Findings
Oxidation of SulfidesDFTThe reaction proceeds via a one-step oxygen-transfer mechanism. The calculated ΔG‡ values are in good agreement with experimental data. researchgate.net
Oxidation of AnilinesLinear Free Energy RelationshipsA negative ρ value suggests an electrophilic attack by the periodate ion, leading to a positively charged transition state on the nitrogen atom. asianpubs.org
Thiourea Dioxide–Periodate ReactionKinetic ModelingBoth H₄IO₆⁻ and H₅IO₆ are reactive species, and their reactions must be included in the kinetic model to accurately describe the system's behavior. acs.orgacs.org
Malaprade Reaction (Ethylene Glycol)DFTTheoretical models provide a good quantitative representation of the potential energy surface and support the Criegee mechanism. rsc.org

Computational Spectroscopy: Predicting and Interpreting Spectroscopic Data of Orthoperiodate(1-)

Computational spectroscopy serves as an indispensable tool for elucidating the vibrational characteristics of ions like orthoperiodate(1-) (H₄IO₆⁻). Theoretical methods are broadly categorized into two approaches: a static method that calculates harmonic frequencies for an optimized, stationary geometry, and a dynamic method that derives spectra from the atomic motions in a molecular dynamics simulation. nih.gov The dynamic approach has the advantage of inherently including temperature and anharmonic effects, often providing a more realistic representation of the experimental spectrum. nih.gov

The vibrational spectrum of the orthoperiodate(1-) anion is complex, featuring modes arising from the central IO₆ octahedron and the attached protons. Experimental data, primarily from Infrared (IR) and Raman spectroscopy of crystalline solids containing the H₄IO₆⁻ anion, provide benchmarks for theoretical models. researchgate.netakjournals.com Key vibrational modes include the I-O and I-OH stretching vibrations, as well as various bending and deformation modes. researchgate.netresearchgate.net For instance, in studies of dimesoperiodates, which contain similar structural motifs, I-OH stretching modes are assigned in the 746-762 cm⁻¹ range, while bridging I-O groups appear at lower frequencies (618-647 cm⁻¹). researchgate.net In Co(H₄IO₆)₂·4H₂O, the unsymmetrical stretching vibration (ν₃) of I-O and I=O bonds is observed around 620 cm⁻¹. akjournals.com

Density Functional Theory (DFT) is a common quantum chemical method used to predict these vibrational spectra. hzdr.de By calculating the forces on atoms, it is possible to determine the frequencies and intensities of IR and Raman active modes. nih.gov These calculations are crucial for assigning the bands observed in experimental spectra, which can be ambiguous due to overlapping peaks or complex crystal environments. diva-portal.org For example, theoretical calculations can help distinguish between the stretching modes of terminal I-O groups versus those of protonated I-OH groups. researchgate.net

A significant challenge in accurately predicting the spectra of H₄IO₆⁻ is modeling the solid-state environment, including the strong and varied hydrogen-bonding networks present in crystals like Sr(H₄IO₆)₂·3H₂O. researchgate.net These interactions can cause significant shifts in vibrational frequencies, particularly for the O-H stretching modes. Combining high-level quantum chemistry calculations with data from gas-phase experiments on isolated ions can refine the models used for more complex solution-phase systems. rsc.org

Table 1: Selected Experimental Vibrational Frequencies for Periodate Anions in Crystalline Solids This table presents a selection of experimentally observed IR and Raman bands for compounds containing periodate anions, providing a basis for comparison with computational predictions.

Compound Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Method Reference
MgH₄I₂O₁₀ · 6H₂O I-OH stretch 746, 762 IR / Raman researchgate.net
MgH₄I₂O₁₀ · 6H₂O Bridging I-O stretch 618, 647 IR / Raman researchgate.net
MgH₄I₂O₁₀ · 6H₂O Terminal I-O stretch 816 IR / Raman researchgate.net
Co(H₄IO₆)₂·4H₂O Unsym. I-O/I=O stretch (ν₃) 620 IR akjournals.com
Co(H₄IO₆)₂·4H₂O Unsym. deformation (ν₄) 330 IR akjournals.com

Ab Initio Molecular Dynamics Simulations of Orthoperiodate(1-) in Solution

Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the time evolution of a system of atoms by calculating the interatomic forces directly from electronic structure theory at each step. rub.dersc.org This "on-the-fly" approach avoids the use of predefined, parameterized force fields, offering a more accurate and transferable description of chemical processes, particularly in complex environments like aqueous solutions. rub.denih.gov

The application of AIMD to the orthoperiodate(1-) ion in solution is particularly relevant due to the ongoing debate regarding periodate speciation in water. Some experimental studies using techniques like EXAFS have concluded that the tetrahedral metaperiodate ion (IO₄⁻) is the only form present in aqueous solution, with the orthoperiodate form being confined to solid salts. nih.gov However, other reports and more recent investigations suggest that the speciation is highly dependent on pH and concentration, with the octahedral orthoperiodate forms (e.g., H₄IO₆⁻) being overwhelmingly present under certain conditions. semanticscholar.orgresearchgate.net AIMD simulations can provide crucial insights into this controversy by assessing the stability and dynamic behavior of the H₄IO₆⁻ ion when explicitly solvated by water molecules.

An AIMD simulation of H₄IO₆⁻ in water would provide a detailed, atomistic picture of its hydration. Drawing parallels from AIMD studies on the related iodate (B108269) (IO₃⁻) ion, several key properties can be investigated acs.org:

Hydration Shell Structure: The spatial arrangement of water molecules around the H₄IO₆⁻ ion can be characterized by calculating radial distribution functions (RDFs). This would reveal the average distances and coordination numbers for water molecules surrounding both the central iodine atom and the peripheral oxygen atoms of the ion.

Hydrogen Bonding Dynamics: The simulations can quantify the hydrogen bonds formed between the ion and the surrounding water. This includes hydrogen bonds where the ion's hydroxyl groups act as donors and those where its oxo groups act as acceptors. Analysis of the lifetime of these hydrogen bonds reveals the strength and persistence of the ion-water interactions. acs.org

Dynamical Properties: Transport properties such as the diffusion coefficient of the H₄IO₆⁻ ion can be calculated from its mean-squared displacement over time. Furthermore, the mean residence time of water molecules within the ion's first hydration shell can be determined, which helps to classify the ion as a "structure-maker" or "structure-breaker" in solution. acs.orgresearchgate.net For many oxo-halo anions, the hydrogen bonds formed with water are weaker and shorter-lived than those in bulk water, indicating a structure-breaking tendency. nih.gov

Table 2: Potential Data Obtainable from an AIMD Simulation of Orthoperiodate(1-) in Water This table outlines the types of quantitative data that an ab initio molecular dynamics simulation could generate to characterize the behavior of H₄IO₆⁻ in an aqueous solution, based on methodologies applied to similar ions.

Property Description Significance
Structural Properties
I-O(H) Radial Distribution Function Describes the probability of finding a water oxygen atom at a certain distance from the ion's iodine atom. Defines the structure and size of the first hydration shell.
O-H(water) Radial Distribution Function Describes the probability of finding a water hydrogen atom at a certain distance from an oxygen atom on the ion. Characterizes hydrogen bonding to the ion.
Coordination Number The average number of water molecules in the first hydration shell. Quantifies the immediate solvent environment.
Dynamical Properties
Diffusion Coefficient (D) A measure of the translational mobility of the ion in the solution. Indicates how quickly the ion moves through the water.
Water Residence Time (τ) The average time a water molecule spends in the ion's first hydration shell before exchanging with a bulk water molecule. Elucidates the strength of ion-water interactions and effect on water structure.
Hydrogen Bond Lifetime The average duration of a hydrogen bond between the ion and a water molecule. Provides insight into the lability and strength of specific ion-solvent interactions.

Advanced Research Applications of Orthoperiodate 1

Applications in Organic Synthesis

Orthoperiodate(1-) and its related salts are invaluable reagents in modern organic synthesis. acs.org They are recognized for their high selectivity, stability, and tolerance for a variety of functional groups, making them suitable for constructing complex molecular architectures. wikipedia.orgacs.org

The strategic application of orthoperiodate(1-) is most prominently demonstrated in the oxidative cleavage of vicinal diols, a transformation known as the Malaprade oxidation. acs.org This reaction provides a reliable method for cleaving carbon-carbon bonds to yield aldehydes and ketones, a crucial step in the synthesis of many natural products and active pharmaceutical ingredients (APIs). wikipedia.orgacs.org The reaction proceeds through the formation of a cyclic periodate (B1199274) diester, which then fragments to give the carbonyl products. acs.org

A common and powerful strategy in total synthesis involves the sequential dihydroxylation of an alkene followed by periodate-mediated cleavage. acs.org The initial dihydroxylation is often achieved using osmium tetroxide, which can be used catalytically, to produce a 1,2-diol. acs.org Subsequent treatment with periodate cleaves the diol. This one-pot, two-step sequence, known as the Lemieux-Johnson oxidation, is highly efficient for converting alkenes into two separate carbonyl compounds. acs.org This method has been implemented in the synthesis of key building blocks for various complex molecules. acs.org

Table 1: Examples of Orthoperiodate(1-)-Mediated Reactions in Synthesis

Intermediate/Target MoleculeSynthetic StrategyRole of Orthoperiodate(1-)Reference
(R)-4-(Benzyloxy)-3-methylbutanalFragment synthesis for pyrazoloazepinonesMalaprade oxidation of a vicinal diol acs.org
Chiral auxiliaries and building blocksCleavage of diols derived from natural productsMalaprade oxidation acs.org
Aldehydes and Ketones from AlkenesLemieux-Johnson OxidationOxidative cleavage of a diol intermediate and regeneration of the osmium catalyst acs.org

The utility of this approach is underscored by its application in generating chiral auxiliaries and key fragments for pharmaceuticals, demonstrating the strategic importance of periodate in constructing complex molecular frameworks from simpler precursors. acs.org

Beyond the classic diol cleavage, research has uncovered novel oxidative transformations mediated by orthoperiodate(1-). These reactions expand the synthetic utility of the reagent to include the formation of diverse molecular structures.

Oxidative Cleavage of Alkynes: While the oxidative cleavage of alkenes is more common, alkynes can also be cleaved by strong oxidizing agents like periodate, typically in the presence of a catalyst such as ruthenium or osmium tetroxide. arkat-usa.orgopenstax.org This reaction generally transforms internal alkynes into two carboxylic acid molecules, while terminal alkynes yield a carboxylic acid and carbon dioxide. openstax.org More selective transformations have also been developed; for instance, sodium periodate has been used for the selective oxidation of internal carbon-carbon triple bonds to produce α-diketones, providing a valuable alternative to the more destructive cleavage. researchgate.net

Oxidative Cyclizations: Orthoperiodate(1-) plays a crucial role as a co-oxidant in facilitating complex oxidative cyclization reactions. In one innovative approach, a ruthenium(II) photocatalyst, upon irradiation with visible light in the presence of periodate, is converted into ruthenium tetroxide (RuO₄). rsc.org This highly reactive intermediate can then participate in subsequent oxidation reactions within the same pot. This concept has been successfully applied to tandem sequences involving a radical cation Diels-Alder reaction followed by a 1,5-diene cyclization, showcasing a sophisticated use of periodate to link photocatalysis with powerful oxidative transformations. rsc.org

Strategic Use of Orthoperiodate(1-) in the Total Synthesis of Complex Organic Molecules

Catalytic Applications of Orthoperiodate(1-)

The role of orthoperiodate(1-) as a terminal oxidant in catalytic cycles is a cornerstone of its utility in modern chemistry. It enables the use of expensive or toxic metal catalysts in small, catalytic amounts by regenerating the active, high-oxidation-state species. acs.org

Periodate is widely employed as a stoichiometric co-oxidant for a variety of metal-catalyzed oxidation reactions. acs.org Its role is to re-oxidize the reduced metal catalyst, allowing the catalytic cycle to continue.

Ruthenium Catalysts: Periodates are used to generate the potent oxidant ruthenium tetroxide (RuO₄) in situ from lower-valent ruthenium precursors like ruthenium(III) chloride. wikipedia.orgacs.org RuO₄ is capable of a wide range of oxidative transformations, including the cleavage of alkenes, alkynes, and the oxidation of alcohols. acs.org

Osmium Catalysts: In the Lemieux-Johnson oxidation, periodate serves as the terminal oxidant to regenerate osmium tetroxide (OsO₄) from the osmate ester formed after dihydroxylation of an alkene. acs.org This allows the toxic and costly OsO₄ to be used in substoichiometric amounts. Periodate has also been used as a co-oxidant with OsO₄ for the challenging oxidation of saturated hydrocarbons (alkanes). researchgate.net

Table 2: Catalytic Systems Employing Orthoperiodate(1-) as a Co-oxidant

Metal CatalystActive OxidantRole of Orthoperiodate(1-)Typical TransformationReference
Osmium Tetroxide (OsO₄)OsO₄Regeneration of OsO₄Alkene dihydroxylation/cleavage (Lemieux-Johnson) acs.org
Ruthenium(III) Chloride (RuCl₃)Ruthenium Tetroxide (RuO₄)Generation/Regeneration of RuO₄Alkene/Alkyne cleavage, Alcohol oxidation wikipedia.orgacs.org
Manganese(V) Nitrido ComplexHigh-valent Manganese-oxo speciesTerminal oxidantOxidation of alkanes to alcohols and ketones researchgate.net

Role of Orthoperiodate(1-) in Photocatalysis and Electrocatalysis

The integration of orthoperiodate(1-) into photocatalytic and electrocatalytic systems represents a significant advance towards greener and more sustainable chemical processes. acs.orgfrontiersin.orgnih.gov

In electrocatalysis , methods have been developed for the electrochemical synthesis and regeneration of periodate from iodate (B108269). acs.org This approach avoids the use of harsh chemical oxidants for its production and allows for more efficient waste management, aligning with the principles of green chemistry. acs.org The electrochemically generated periodate can then be used in mediated oxidation processes. For example, in a double-mediatory system for the Lemieux-Johnson oxidation, periodate is generated at the anode and subsequently re-oxidizes the osmium catalyst in the organic phase, providing a clean, electricity-driven method for oxidative cleavage. acs.org

In photocatalysis , periodate has been utilized as a key reagent to link visible-light photoredox catalysis with powerful oxidation chemistry. Researchers have shown that common ruthenium(II) polypyridyl photocatalysts can be converted to the strong oxidant RuO₄ upon visible light irradiation in the presence of periodate (such as H₅IO₆). rsc.org This photoassisted oxidation of the catalyst enables novel one-pot tandem reactions, where an initial photocatalytic step is followed by a periodate-driven oxidative transformation. rsc.org

The oxidation of water to produce dioxygen (O₂) is a critical reaction for artificial photosynthesis and the generation of solar fuels. rsc.org While orthoperiodate(1-) is not typically the catalyst itself, it serves as a crucial sacrificial chemical oxidant for studying and screening the performance of molecular water oxidation catalysts (WOCs). researchgate.net The design of WOCs that are compatible with periodate provides valuable insights into catalyst efficiency.

Key design principles for WOCs intended for use with a periodate oxidant include:

Low Overpotential: Periodate is a milder oxidant compared to alternatives like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Therefore, it can only effectively drive the catalytic cycle of WOCs that operate at a low overpotential. The ability of a catalyst to function with periodate is considered preliminary evidence of its high efficiency. researchgate.net

Oxidative Stability: The catalyst, particularly its ligand framework, must be robust enough to withstand the highly oxidizing conditions of the water oxidation cycle without being degraded. osti.govuniversiteitleiden.nl The use of carbon-free or perfluorinated ligands and stable polyoxometalate structures are strategies to enhance stability. osti.gov

Efficient Electron Transfer: The catalyst must facilitate multi-electron transfer processes. For water oxidation, this involves four coupled proton and electron transfers. universiteitleiden.nl The design often incorporates multi-metallic cores or ligand frameworks that can accommodate these changes without decomposition. rsc.orgosti.gov

Catalysts such as cobalt-based polyoxometalates and iridium complexes have been successfully studied using sodium periodate as the primary oxidant, validating these design considerations and highlighting periodate's role in the development of next-generation WOCs. researchgate.netosti.gov

Advanced Analytical Methodologies Utilizing Orthoperiodate(1-)

The unique chemical properties of the orthoperiodate(1-) ion, H₄IO₆⁻, have led to its use in a variety of advanced research applications. Its strong oxidizing capabilities and specific reactivity are harnessed in sophisticated analytical methods and for the synthesis of novel materials.

Development of Speciation Methodologies for Iodine Species Including Orthoperiodate(1-)

The accurate determination of different iodine species, including orthoperiodate(1-), in various matrices is crucial for understanding iodine's biogeochemical cycles and its role in different chemical processes. copernicus.orgfrontiersin.org In aqueous solutions, periodate exists in equilibrium between the tetrahedral metaperiodate ion (IO₄⁻) and the octahedral orthoperiodate forms, such as periodic acid (H₅IO₆) and its conjugate bases, including H₄IO₆⁻. acs.orgresearchgate.net The speciation is highly dependent on factors like pH. researchgate.net

Several analytical techniques are employed to differentiate and quantify these iodine species. researchgate.net However, the complexity of iodine chemistry presents analytical challenges, as interconversion between species can occur during analysis. researchgate.netresearchgate.net For instance, some studies have shown that IO₄⁻ can be converted into IO₃⁻ in certain liquid chromatography columns. researchgate.net

Advanced methodologies often involve a combination of separation and detection techniques to achieve reliable speciation. researchgate.net

Chromatographic Methods: Ion chromatography (IC) and liquid chromatography (LC) coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS) are powerful tools for separating and quantifying different iodine anions. copernicus.orgrsc.org SEC-ICP-MS has been successfully used for iodine speciation in complex samples like milk. rsc.org Recent developments using anion exchange chromatography with isotope dilution ICP-MS offer improved precision for studying iodine transformations. frontiersin.org

Spectroscopic Methods: Various spectroscopic techniques are utilized to study iodine speciation. researchgate.net UV-visible (UV-Vis) spectrophotometry is considered a reliable method for determining I₃⁻ and I₂ when other iodine species are present. researchgate.netresearchgate.net Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and ¹²⁷I Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable structural information, although their sensitivity and the concentration ranges they can measure may differ. researchgate.net

A multi-technique approach is often recommended for comprehensive and accurate speciation analysis of iodine, including orthoperiodate(1-). For example, a suggested method involves first detecting I₃⁻ and I₂ with UV-Vis, followed by analyzing IO₄⁻ with LC, and then determining I⁻ and IO₃⁻ concentrations by subtracting the previously measured species from total iodine measurements obtained via other methods. researchgate.net

Table 1: Analytical Techniques for Iodine Speciation

Technique Principle Application for Orthoperiodate(1-) & Other Iodine Species References
IC-ICP-MS Separates ions based on their affinity to a stationary phase, followed by elemental detection. Quantifies various iodine species, including iodide and iodate, in environmental samples. copernicus.orgrsc.org copernicus.orgrsc.org
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a sample. Used for the reliable determination of triiodide (I₃⁻) and molecular iodine (I₂). researchgate.netresearchgate.net researchgate.netresearchgate.net
Raman Spectroscopy Measures vibrational modes of molecules. Provides structural information to help identify different iodine species. researchgate.net researchgate.net
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample. Used to identify functional groups and characterize iodine species. researchgate.net researchgate.net
¹²⁷I NMR Spectroscopy Measures the nuclear magnetic resonance of the iodine-127 isotope. Offers insights into the chemical environment and structure of iodine compounds. researchgate.net researchgate.net

Electrochemical Analytical Techniques for Orthoperiodate(1-) Quantification and Redox Behavior

Electroanalytical methods are a class of techniques that measure electrical quantities like potential, current, or charge to determine the concentration of an analyte or to characterize its chemical reactivity. slideshare.netwikipedia.orgunimed.edu.ng These techniques are advantageous due to their high sensitivity, low detection limits, and ability to determine different oxidation states of an element. unimed.edu.ng For orthoperiodate(1-), electrochemical techniques are valuable for both quantification and for studying its redox behavior, which is central to its function as a powerful oxidizing agent.

The main categories of electroanalytical techniques include potentiometry, voltammetry, and coulometry. wikipedia.orgunimed.edu.ng

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. wikipedia.org It can provide information on the reduction potential and electrochemical reactivity of a substance. wikipedia.org Cyclic voltammetry (CV), a type of voltammetry, is particularly useful for studying the fundamentals of redox reactions, including those of orthoperiodate(1-). mdpi.com

Coulometry: This method involves the complete conversion of an analyte from one oxidation state to another by applying a current or potential. wikipedia.orgunimed.edu.ng The total charge passed is measured to determine the amount of analyte. slideshare.netunimed.edu.ng This can be used for the precise quantitative analysis of orthoperiodate(1-). unimed.edu.ng

The electrochemical synthesis of periodate from iodate is an important application, offering a more environmentally friendly and cost-effective alternative to traditional chemical oxidation methods. acs.org This process can be monitored and controlled using electrochemical techniques. acs.org

Table 2: Electrochemical Techniques for Orthoperiodate(1-) Analysis

Technique Principle Relevance to Orthoperiodate(1-) References
Voltammetry Measures current as a function of applied potential. Studies the redox potentials and electrochemical reactivity of orthoperiodate(1-). wikipedia.orgmdpi.com
Coulometry Measures the total charge required to completely react the analyte. Used for the precise quantitative analysis of orthoperiodate(1-) by measuring the electrons transferred during its reduction. wikipedia.orgunimed.edu.ng
Potentiometry Measures the potential difference between two electrodes at near-zero current. Can be used to monitor the concentration of ions in solution during reactions involving orthoperiodate(1-). wikipedia.orgunimed.edu.ng

Orthoperiodate(1-) in Selective Chemical Labeling for Biochemical Research (e.g., RNA, Saccharides)

The selective oxidation of vicinal diols (1,2-diols) by periodate to form two aldehyde groups is a classic and widely used reaction in biochemistry known as the Malaprade oxidation. acs.org This specific reactivity makes orthoperiodate(1-) an invaluable tool for the selective chemical labeling of biomolecules that contain this functional group, such as RNA and saccharides. atamanchemicals.com

The process involves treating the biomolecule with a periodate solution, which cleaves the carbon-carbon bond of the vicinal diol. atamanchemicals.com The resulting aldehyde groups are reactive and can be coupled with molecules containing amine or hydrazide groups, such as fluorescent dyes or biotin (B1667282) tags. atamanchemicals.com

RNA Labeling: This method is particularly useful for selectively labeling the 3'-end of RNA molecules. atamanchemicals.com The ribose sugar in RNA contains a vicinal diol at its 2' and 3' positions, which can be oxidized by periodate. atamanchemicals.com In contrast, deoxyribose in DNA lacks the 2'-hydroxyl group and therefore does not have a vicinal diol, making it resistant to periodate oxidation. atamanchemicals.com This selectivity allows for the specific labeling and subsequent detection or analysis of RNA in the presence of DNA. atamanchemicals.com

Saccharide Labeling: Periodate oxidation is also frequently used to label saccharides and glycoconjugates. atamanchemicals.com The cleavage of sugar rings between vicinal diols generates reactive aldehydes that can be used to attach various labels for visualization and analysis in carbohydrate chemistry.

This selective labeling strategy is a cornerstone of many biochemical and molecular biology techniques, enabling the study of the structure, function, and dynamics of RNA and carbohydrates. kyoto-u.ac.jp

Materials Science Research Involving Orthoperiodates

The incorporation of the orthoperiodate(1-) anion into larger material structures has led to the development of novel hybrid materials with interesting properties and potential applications.

Exploration of Orthoperiodate-Containing Hybrid Materials for Functional Applications

Organic-inorganic hybrid materials are compounds that combine organic and inorganic components at the molecular or nanoscale level. semanticscholar.orgresearchgate.net This combination can result in materials with synergistic properties, exhibiting characteristics of both the organic and inorganic constituents. researchgate.net These materials have a wide range of potential applications in fields such as electronics, medicine, and catalysis. researchgate.net

Research into orthoperiodate-containing hybrid materials has explored the synthesis and characterization of new crystalline structures. A notable example is the adeninium orthoperiodate(1-) bis(hydrate) compound. researchgate.net

Synthesis and Structure: This material was synthesized and its structure was determined using single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system where organic (adeninium) and inorganic (orthoperiodate) layers alternate, stabilized by a network of hydrogen bonds.

Characterization: Techniques such as FT-IR spectroscopy were used to confirm the vibrational modes of the components. researchgate.net Scanning electron microscopy (SEM) showed that the crystals grow in a needle-like shape, which is consistent with the monoclinic structure. researchgate.net

Functional Potential: The creation of such structured hybrid materials opens up possibilities for tuning their physical and chemical properties. nih.gov The synergy between the properties of the organic cation and the inorganic orthoperiodate anion could lead to applications in areas like nonlinear optics, catalysis, or as functional components in electronic devices. researchgate.net The development of hybrid materials with tailored functionalities is an active area of research. nih.gov

Table 3: Properties of Adeninium Orthoperiodate(1-) Bis(hydrate) Hybrid Material

Property Description Technique Used Reference
Chemical Formula [C₅H₆N₅]⁺·H₄IO₆⁻·2H₂O Single-Crystal X-ray Diffraction
Crystal System Monoclinic Single-Crystal X-ray Diffraction researchgate.net
Space Group P2₁/n Single-Crystal X-ray Diffraction
Morphology Needle-shaped crystals Scanning Electron Microscopy (SEM) researchgate.net
Structural Feature Alternating organic and inorganic layers stabilized by hydrogen bonding. Single-Crystal X-ray Diffraction

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Trends in Sustainable Synthesis and Application of Orthoperiodate(1-)

A primary driver in modern chemistry is the development of environmentally benign and economically viable processes. e3s-conferences.org Historically, the synthesis of periodates involved wasteful and often hazardous oxidizing agents like chlorine gas, hypochlorite (B82951), or permanganate (B83412). acs.org The future of orthoperiodate synthesis is firmly rooted in green chemistry, with a significant focus on electrochemical methods. acs.orgresearchgate.net

Recent breakthroughs have centered on the direct electrochemical synthesis of periodate (B1199274) from less expensive starting materials like sodium iodide, avoiding the use of toxic heavy metals. rsc.orgrjpbcs.com A key innovation is the use of boron-doped diamond (BDD) anodes, which are highly durable and prevent the lead contamination associated with traditional lead dioxide anodes. rsc.orgcdnsciencepub.com This "green" synthesis is not only cleaner but also more cost-efficient, lowering purification costs and making periodates more accessible for large-scale applications, particularly in the synthesis of regulated products like active pharmaceutical ingredients (APIs). acs.org

The application of sustainably produced orthoperiodate(1-) is also a burgeoning research area. There is a notable emerging interest in its use for the valorization of renewable feedstocks, such as the oxidation of cellulose (B213188) to create functional materials. acs.orgacs.orgthieme-connect.com This aligns with the broader goal of shifting towards a bio-based economy. Furthermore, the unique selectivity of periodate in cleaving 1,2-diols makes it an invaluable tool in the synthesis of complex organic molecules and APIs, where clean and efficient reactions are paramount. acs.orgrsc.org Future work will likely focus on optimizing these electrochemical processes, perhaps in flow reactors for continuous production, and expanding the portfolio of green applications. cdnsciencepub.com

Table 1: Comparison of Periodate Synthesis Methods

MethodOxidizing Agent(s)Key DrawbacksEmerging AlternativeAdvantages of Alternative
Traditional Chemical Chlorine, Hypochlorite, Permanganate, etc. acs.orgWasteful, hazardous, potential for heavy metal contamination. acs.orgElectrochemical Synthesis Lower environmental impact, cost-effective, avoids toxic reagents, can use renewable energy. acs.orgrsc.org
Traditional Electrochemical Lead Dioxide (PbO₂) Anode rsc.orgAnode disintegration leads to lead contamination, which is unacceptable for pharmaceutical applications. rsc.orgcdnsciencepub.comBoron-Doped Diamond (BDD) Anode Durable, avoids heavy metal contamination, sustainable (can be made from methane). rsc.orgrjpbcs.com

Unresolved Questions in Orthoperiodate(1-) Aqueous Equilibria and Reactivity

Despite its long history of use, the behavior of the periodate ion in aqueous solution is still not completely understood, presenting a fertile ground for fundamental research. acs.org The aqueous chemistry is complex, involving multiple protonation, dehydration, and dimerization equilibria. The primary species include orthoperiodic acid (H₅IO₆), its successive deprotonated forms (such as the orthoperiodate(1-) ion, H₄IO₆⁻), and the metaperiodate ion (IO₄⁻). acs.orgwikipedia.org

A central, long-standing controversy is the nature and significance of the equilibrium between the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (H₄IO₆⁻) species. researchgate.netacs.org While some studies have assumed a rapid interconversion, recent work combining potentiometric titration, UV-Vis and Raman spectroscopy, and gravimetry suggests that the octahedral form is decisive and that all experimental findings can be described by the successive deprotonation of orthoperiodic acid without invoking a significant ortho-meta equilibrium. researchgate.netacs.orgacs.org

Another area of debate is the dimerization of periodate species, particularly in alkaline solutions, to form species like H₂I₂O₁₀⁴⁻. rsc.orgrsc.orgresearchgate.net While some kinetic studies suggested dimerization was necessary to explain observed reaction orders, other comprehensive studies found no clear evidence for it. rsc.orgacs.orgacs.org These conflicting reports highlight the need for further investigation to definitively map the speciation of orthoperiodate(1-) across different conditions of pH, concentration, and ionic strength. Unraveling these equilibria is crucial, as the specific ionic species present dictates the ion's reactivity and oxidative power in different chemical environments. rjpbcs.comcdnsciencepub.com

Table 2: Reported Acid Dissociation Constants (pKa) for Periodic Acid

Dissociation SteppKa Value (Source 1) mdpi.compKa Value (Source 2) acs.orgNotes
H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ (pKa1)1.640.98 ± 0.18The first dissociation constant.
H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ (pKa2)8.367.42 ± 0.03 (NaNO₃) / 7.55 ± 0.04 (NaClO₄)The second dissociation constant, showing dependence on the background electrolyte. acs.org
H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ (pKa3)12.2010.99 ± 0.02 (NaNO₃) / 11.25 ± 0.03 (NaClO₄)The third dissociation constant, also showing electrolyte dependence. acs.org

Integration of Advanced Characterization with Theoretical Modeling for Deeper Insights into Orthoperiodate(1-) Chemistry

To resolve the aforementioned ambiguities and gain a more profound understanding of orthoperiodate(1-) chemistry, future research will increasingly rely on the powerful synergy between advanced characterization techniques and theoretical modeling. While techniques like UV-Vis spectroscopy, Raman spectroscopy, and ¹²⁷I NMR have been the workhorses for studying periodate solutions, their integration with computational methods promises deeper insights. acs.orgresearchgate.netacs.org

Single-crystal X-ray diffraction provides definitive structural information for solid-state periodate compounds, which can serve as benchmarks for understanding the fundamental geometry of the ion. researchgate.netacs.orgresearchgate.net In solution, techniques such as Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) can probe the structure of hydrated ions directly. slu.se These experimental data provide crucial validation for theoretical models.

Density Functional Theory (DFT) is emerging as a vital tool for investigating the electronic structure, stability, and reactivity of periodate species. acs.orgresearchgate.netosti.gov DFT calculations can be used to model the geometries of different periodate ions in solution, predict their vibrational spectra (for comparison with IR and Raman data), and analyze reaction mechanisms, such as the well-known Malaprade oxidation. researchgate.netscilit.com By simulating reaction pathways and transition states, DFT can help elucidate the atomistic details of orthoperiodate's reactivity. scilit.com The combination of experimental data with high-level computational analysis will be essential for building a comprehensive and predictive model of orthoperiodate(1-) behavior. acs.orgiwaponline.com

Exploration of Novel Applications for Orthoperiodate(1-) in Advanced Materials and Chemical Technologies

Beyond its established roles, the unique properties of orthoperiodate(1-) are being explored for novel applications in advanced materials and cutting-edge chemical technologies. A significant area of development is in advanced oxidation processes (AOPs) for water treatment. The activation of periodate by UV light, hydrogen peroxide, or metal catalysts can generate highly reactive radicals capable of degrading refractory organic pollutants that are resistant to conventional treatment methods. iwaponline.comresearchgate.net

In materials science, periodate oxidation is being used to create new functional biomaterials. A prominent example is the synthesis of dialdehyde (B1249045) cellulose (DAC) through the selective oxidation of cellulose. mdpi.comdntb.gov.ua This process creates aldehyde groups on the cellulose backbone, which can be further functionalized to produce materials for applications ranging from water purification to pharmaceuticals. mdpi.com The use of periodate to create nanocellulose and cellulose nanocrystals (CNCs) is another active research front, with applications in hydrogels, adhesives, and composites. thieme-connect.comdntb.gov.uaresearchgate.net

Furthermore, the orthoperiodate(1-) ion is finding use in the synthesis of advanced inorganic materials. Research has shown its utility as a highly selective etchant for certain ruthenium-based oxides and in the design of inherently stable water-oxidation catalysts based on iron oxide nanocrystals. nih.govnih.gov Looking ahead, the application of orthoperiodate(1-) in nanotechnology, such as in the fabrication of nanostructured materials for energy storage devices like batteries and supercapacitors, represents a particularly exciting and interdisciplinary frontier. e3s-conferences.orgmdpi.commdpi.comconsensus.appazonano.com

Q & A

Basic: What experimental protocols are recommended for synthesizing orthoperiodate(1−) salts, and how do reaction conditions influence product purity?

Methodological Answer:
Orthoperiodate(1−) synthesis typically involves redox or precipitation reactions. For example:

  • Redox Route : Iodate (IO₃⁻) oxidation using chlorine gas in alkaline media (e.g., NaOH) at elevated temperatures (~80°C) yields orthoperiodate (H₂IO₆³⁻), but side reactions (e.g., Cl₂ disproportionation to Cl⁻/ClO⁻) require careful pH and temperature control .
  • Precipitation Method : Mixing NaIO₄ with CaCl₂/MgCl₂ under aqueous conditions produces hydrated calcium/magnesium orthoperiodates. Stoichiometric ratios (1:1 metal:iodine) and hydration states must be validated via elemental analysis and thermogravimetry .
    Key Consideration : Heating converts crystalline hydrates to amorphous phases, necessitating low-temperature drying .

Basic: How can researchers structurally characterize orthoperiodate(1−) in hybrid crystals?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves anion geometry (e.g., octahedral IO₆⁵−) and hydrogen-bonding networks in organic-inorganic hybrids. For example, adeninium orthoperiodate(1−) crystals exhibit H-bonding between adeninium cations and orthoperiodate/water molecules .
  • Spectroscopy : FT-IR/Raman identify vibrational modes (e.g., I–O stretching at 600–800 cm⁻¹) and protonation states. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H/N···H contacts) .
    Data Validation : Cross-reference with theoretical simulations (e.g., DFT) to confirm bond lengths and electronic properties .

Advanced: How can contradictions in thermal stability data for orthoperiodate(1−) compounds be resolved?

Methodological Answer:
Discrepancies often arise from hydration states or synthesis conditions:

  • Hydration Effects : Hydrated orthoperiodates (e.g., Ca(IO₆)₂·nH₂O) lose water upon heating, leading to structural amorphization. Use thermogravimetric analysis (TGA) coupled with in-situ XRD to track phase transitions .
  • Synthetic Pathways : Compare redox-derived vs. precipitation-derived samples. Chlorine-mediated synthesis may introduce chloride impurities, altering decomposition pathways .
    Mitigation : Standardize synthesis protocols and report detailed thermal analysis parameters (heating rate, atmosphere) to ensure reproducibility .

Advanced: What computational strategies are effective for modeling orthoperiodate(1−) reactivity in redox processes?

Methodological Answer:

  • Electronic Structure Analysis : Calculate HOMO-LUMO gaps (ΔE) via DFT. For example, adeninium orthoperiodate(1−) exhibits a small ΔE (0.163 eV), indicating high polarizability and charge-transfer potential .
  • Reactivity Prediction : Map electrostatic potentials (ESP) to identify nucleophilic/electrophilic sites. Orthoperiodate’s high oxidation state (+5 iodine) favors electron-deficient regions in hybrid materials .
    Validation : Correlate computational results with experimental redox behavior (e.g., cyclic voltammetry in battery cathode studies) .

Advanced: How does orthoperiodate(1−) function in high-oxidation-state battery cathodes, and what are key experimental design challenges?

Methodological Answer:

  • Role in Cathodes : Orthoperiodate’s high iodine oxidation state (+5) enables multi-electron redox reactions, enhancing energy density. For example, Mg/Ca periodates show promise in Mg-ion batteries .
  • Design Challenges :
    • Conductivity : Orthoperiodate’s insulating nature requires composite formation with conductive matrices (e.g., carbon nanotubes).
    • Stability : Prevent iodine dissolution via encapsulation or solid-state electrolyte integration .
      Methodology : Use galvanostatic cycling with in-situ Raman to monitor structural changes during charge/discharge .

Basic: What analytical techniques are critical for verifying orthoperiodate(1−) purity and stoichiometry?

Methodological Answer:

  • Elemental Analysis (EA) : Confirm metal:iodine ratios (e.g., 1:1 for Ca/Mg periodates) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate iodine oxidation states (e.g., I⁵+ in IO₆⁵−) and rule out iodate (I⁵+) or iodide (I⁻) impurities .
  • Ion Chromatography : Quantify residual iodate or chloride ions from synthesis .

Advanced: How can researchers address discrepancies in theoretical vs. experimental bond orders for orthoperiodate(1−)?

Methodological Answer:

  • Lewis Structure Analysis : Orthoperiodate(1−) (IO₆⁵−) exhibits six equivalent I–O bonds with a bond order of ~1.33 (resonance hybrid of single/double bonds). Compare with X-ray diffraction bond lengths (e.g., 1.89 Å) and DFT-calculated Mayer bond orders .
  • Spectroscopic Calibration : Use Raman/IR frequencies to refine computational models. Discrepancies may arise from crystal packing effects or solvent interactions .

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